molecular formula C7H4ClNO3S B1585447 6-Chlorosaccharin CAS No. 46149-10-4

6-Chlorosaccharin

Cat. No.: B1585447
CAS No.: 46149-10-4
M. Wt: 217.63 g/mol
InChI Key: QQRRMRLXOFZGIB-UHFFFAOYSA-N
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Description

6-Chlorosaccharin is a derivative of saccharin, an artificial sweetener. It is characterized by the presence of a chlorine atom at the sixth position of the saccharin molecule.

Mechanism of Action

Target of Action

6-Chlorosaccharin, also known as 6-chloro-1,1-dioxo-1,2-benzothiazol-3-one, is primarily used as a catalyst in a variety of organic transformations . The primary targets of this compound are the reactants in these transformations. It interacts with these reactants to facilitate the reaction process .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the reactants in the organic transformations. It acts as a catalyst, accelerating the rate of these reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction and the reactants involved .

Biochemical Pathways

This compound affects various biochemical pathways through its role as a catalyst. It facilitates a wide variety of organic transformations, impacting the pathways associated with these reactions . The downstream effects of these transformations depend on the specific reaction and the reactants involved.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the facilitation of organic transformations. As a catalyst, it accelerates these reactions, leading to the formation of the desired products more efficiently .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature, pH, and concentration of the reactants in the reaction environment

Biochemical Analysis

Biochemical Properties

6-Chlorosaccharin plays a significant role in biochemical reactions, particularly as a chlorinating and oxidizing agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to oxidize essential amino acids such as valine, leucine, and phenylalanine in the presence of perchloric acid . The nature of these interactions involves the transfer of chlorine atoms, leading to the formation of corresponding aldehydes. This property makes this compound a valuable reagent in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can oxidize amino acids, which are crucial for protein synthesis and metabolic processes . This oxidation can lead to changes in gene expression and cellular metabolism, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an oxidizing agent, transferring chlorine atoms to target molecules. This process involves the formation of hypochlorous acid as the reactive oxidizing species . The activation parameters and reaction constants have been derived, providing insights into the mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable and crystalline, making it suitable for long-term studies . Its reactivity can lead to degradation over time, affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an effective oxidizing agent without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as valine, leucine, and phenylalanine oxidases, leading to the formation of corresponding aldehydes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in common organic solvents facilitates its distribution within cellular compartments . This property ensures that this compound can reach its target sites effectively, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its intended sites of action, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorosaccharin can be synthesized from saccharin through chlorination. One common method involves the reaction of saccharin with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of saccharin using chlorine gas or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorosaccharin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-chloro-1,1-dioxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-4-1-2-5-6(3-4)13(11,12)9-7(5)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRRMRLXOFZGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196740
Record name 6-Chlorosaccharin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46149-10-4
Record name 6-Chlorosaccharin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046149104
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Record name 46149-10-4
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Record name 6-Chlorosaccharin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1,2-benzothiazole-1,1,3-trione
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Record name 6-CHLOROSACCHARIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-chlorosaccharin interact with taste receptors, and what are the downstream effects?

A: Research suggests that this compound stimulates the gustatory receptors of Mongolian gerbils (Meriones unguiculatus) []. When tested alongside other saccharin derivatives and related compounds, only saccharin and this compound elicited a noticeable response from the chorda tympani nerve, which carries taste signals from the front two-thirds of the tongue []. This suggests that this compound, like saccharin, interacts with specific taste receptors responsible for perceiving sweetness. The study observed that this compound elicited a weaker response compared to saccharin, indicating potential differences in binding affinity or receptor activation [].

Q2: Does the structure of this compound influence its ability to stimulate taste receptors?

A: Structural variations significantly impact the ability of saccharin derivatives to stimulate taste receptors []. For instance, N-methyl saccharin, phthalimide, and O-sulfobenzoic acid, all structurally similar to saccharin, did not stimulate the gerbils' taste receptors []. This suggests that the specific arrangement of atoms within this compound is crucial for its interaction with taste receptors and its ability to elicit a sweet taste perception.

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